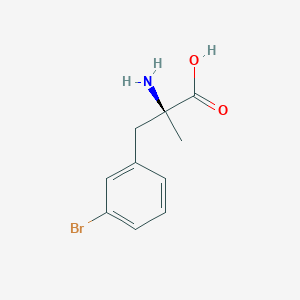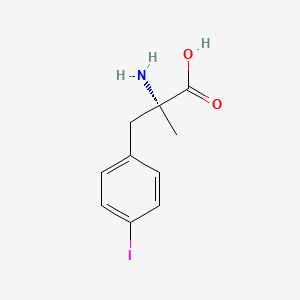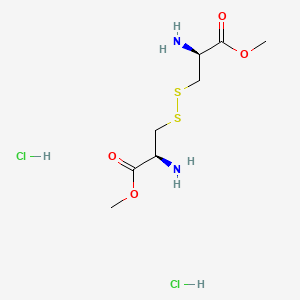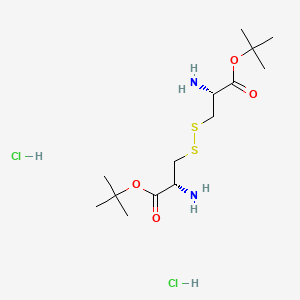
H-Trp(boc)-otbu hcl
Overview
Description
H-Trp(boc)-otbu hcl, also known as Nα-(tert-Butoxycarbonyl)-L-tryptophan tert-butyl ester hydrochloride, is a protected form of the amino acid tryptophan. This compound is commonly used in peptide synthesis due to its stability and ease of handling. The tert-butoxycarbonyl (Boc) group protects the amino group, while the tert-butyl ester protects the carboxyl group, preventing unwanted side reactions during peptide chain assembly.
Mechanism of Action
Target of Action
H-Trp(boc)-otbu hcl is primarily used in the field of peptide synthesis . The tert-butoxycarbonyl (Boc) group is one of the more widely used amine protecting groups . It plays a significant role in organic synthesis .
Mode of Action
The compound works by protecting the amine functional group during peptide synthesis . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . This stability allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .
Biochemical Pathways
The primary biochemical pathway involved with this compound is peptide synthesis . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or other similar reagents .
Pharmacokinetics
The compound’s stability, reactivity, and solubility can impact its effectiveness in peptide synthesis .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the desired sequence and structure . The Boc group protects the amine functional group during synthesis, allowing for the selective formation of peptide bonds .
Action Environment
The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reagents . For example, the deprotection of the Boc group can be achieved more rapidly at higher temperatures .
Biochemical Analysis
Cellular Effects
It is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
H-Trp(boc)-otbu hcl is likely involved in various metabolic pathways, interacting with enzymes or cofactors. It may also affect metabolic flux or metabolite levels
Transport and Distribution
It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Trp(boc)-otbu hcl typically involves the protection of the amino and carboxyl groups of tryptophan. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The carboxyl group is then protected by esterification with tert-butyl alcohol in the presence of a strong acid like hydrochloric acid. The resulting compound is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is typically produced in bulk and stored under controlled conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
H-Trp(boc)-otbu hcl undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and tert-butyl ester groups to yield free tryptophan.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Oxidation and Reduction Reactions: Modifications of the indole ring in tryptophan.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove the Boc group, while hydrochloric acid or other strong acids can remove the tert-butyl ester group.
Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used to facilitate peptide bond formation.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the indole ring.
Major Products Formed
Deprotection: Free L-tryptophan.
Coupling: Peptides containing tryptophan residues.
Oxidation and Reduction: Modified tryptophan derivatives.
Scientific Research Applications
H-Trp(boc)-otbu hcl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the design and synthesis of peptide-based drugs.
Biological Studies: Utilized in the study of protein structure and function.
Industrial Applications: Used in the production of peptide-based materials and biopolymers.
Comparison with Similar Compounds
H-Trp(boc)-otbu hcl is similar to other protected amino acids used in peptide synthesis, such as:
- Nα-(tert-Butoxycarbonyl)-L-phenylalanine tert-butyl ester hydrochloride
- Nα-(tert-Butoxycarbonyl)-L-tyrosine tert-butyl ester hydrochloride
- Nα-(tert-Butoxycarbonyl)-L-lysine tert-butyl ester hydrochloride
Uniqueness
This compound is unique due to the presence of the indole ring in tryptophan, which imparts distinct chemical and biological properties. This compound is particularly valuable in the synthesis of peptides that require the incorporation of tryptophan residues, which play crucial roles in protein structure and function.
Properties
IUPAC Name |
tert-butyl 3-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]indole-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4.ClH/c1-19(2,3)25-17(23)15(21)11-13-12-22(18(24)26-20(4,5)6)16-10-8-7-9-14(13)16;/h7-10,12,15H,11,21H2,1-6H3;1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHLJIUNJBOEDW-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















